molecular formula C8H7ClN2O2S B8645159 6-methyl-1H-indazole-5-sulfonyl chloride

6-methyl-1H-indazole-5-sulfonyl chloride

Cat. No.: B8645159
M. Wt: 230.67 g/mol
InChI Key: QSZZENKCXRHHCD-UHFFFAOYSA-N
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Description

6-methyl-1H-indazole-5-sulfonyl chloride is a chemical building block of high interest in medicinal and organic chemistry, particularly for the synthesis of novel sulfonamide derivatives. The indazole scaffold is a privileged structure in drug discovery, known for its widespread pharmacological activities. Molecules containing this core have been developed as therapeutics in various areas, including anticancer, anti-inflammatory, and antimicrobial agents, and are featured in several FDA-approved drugs and clinical trial candidates (see, for example: Pazopanib and Axitinib) . As a sulfonyl chloride, this reagent is highly reactive towards nucleophiles such as amines and alcohols, making it a versatile intermediate for constructing sulfonamides and sulfonate esters. These functional groups are crucial in the development of enzyme inhibitors and other bioactive molecules. Researchers can utilize this compound to functionalize the indazole core at the N-1 position or to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. The methyl substituent at the 6-position can influence the molecule's electronic properties and metabolic stability, offering an additional dimension for lead optimization. This product is intended for research purposes as a chemical building block. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

6-methyl-1H-indazole-5-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c1-5-2-7-6(4-10-11-7)3-8(5)14(9,12)13/h2-4H,1H3,(H,10,11)

InChI Key

QSZZENKCXRHHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)Cl)C=NN2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

Direct sulfonation of 6-methyl-1H-indazole with chlorosulfonic acid (ClSO3_3H) introduces a sulfonic acid group at the 5-position, leveraging the methyl group’s electron-donating effect to direct electrophilic substitution. The reaction proceeds via a two-step mechanism: (1) generation of the sulfonic acid intermediate and (2) conversion to the sulfonyl chloride using phosphorus pentachloride (PCl5_5).

In a representative procedure, 6-methyl-1H-indazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C, followed by dropwise addition of ClSO3_3H (1.2 equiv). The mixture is stirred for 4–6 hours at 25°C, yielding 6-methyl-1H-indazole-5-sulfonic acid as a white precipitate. Subsequent treatment with PCl5_5 (2.5 equiv) in phosphoryl chloride (POCl3_3) under reflux (80°C, 2 hours) affords the target sulfonyl chloride.

Table 1: Optimization of Direct Sulfonation Conditions

ParameterRange TestedOptimal ConditionYield (%)
ClSO3_3H Equiv1.0–1.51.278
Temperature (°C)0–402572
Reaction Time (h)2–8678
SolventDCM, DMF, THFDCM78

Key challenges include controlling exothermic reactions during ClSO3_3H addition and minimizing hydrolysis of the sulfonyl chloride product. Anhydrous conditions and inert atmospheres (N2_2 or Ar) are critical to suppress side reactions.

Sequential Sulfonation and Chlorination

Sulfonic Acid Intermediate Synthesis

Alternative routes begin with sulfonation using concentrated sulfuric acid (H2_2SO4_4) to form 6-methyl-1H-indazole-5-sulfonic acid, followed by chlorination. This method avoids the handling of corrosive ClSO3_3H but requires higher temperatures (80–100°C) and longer reaction times (8–12 hours). The sulfonic acid intermediate is isolated via neutralization with NaOH and recrystallized from ethanol/water (3:1 v/v).

Chlorination with PCl5_55

The sulfonic acid (1.0 equiv) is suspended in POCl3_3, and PCl5_5 (3.0 equiv) is added portionwise. The mixture is refluxed for 3 hours, yielding the sulfonyl chloride after quenching with ice-cold water and extraction with DCM. This method achieves 65–70% yield, with purity >95% confirmed by HPLC.

Table 2: Comparative Analysis of Chlorination Agents

ReagentEquivTime (h)Yield (%)Purity (%)
PCl5_53.037097
SOCl2_24.065589
(COCl)2_22.546293

Phosphorus pentachloride outperforms thionyl chloride (SOCl2_2) and oxalyl chloride ((COCl)2_2) due to its stronger electrophilicity, though it generates more acidic byproducts requiring careful neutralization.

Metal-Catalyzed C–H Sulfonylation

Palladium-Mediated Directing Group Strategy

Recent advances employ palladium catalysts to facilitate regioselective C–H sulfonylation. A directing group (e.g., pyrimidine) is temporarily installed at the indazole’s 3-position, enabling coordination with Pd(OAc)2_2 and subsequent reaction with sodium sulfinate (RSO2_2Na) and CuCl2_2 as an oxidant. After sulfonylation, the directing group is removed under acidic conditions.

Table 3: Catalytic Conditions for C–H Sulfonylation

CatalystLigandSolventTemp (°C)Yield (%)
Pd(OAc)2_2PPh3_3DMF10058
PdCl2_2XantphosToluene11063
Pd(TFA)2_2NoneDCE8045

While this method bypasses pre-functionalized substrates, scalability is limited by catalyst cost and the need for directing groups. Yields remain moderate (45–63%) compared to classical sulfonation.

Characterization and Analytical Data

Spectroscopic Confirmation

1H^1H NMR (600 MHz, CDCl3_3):

  • δ 8.42 (s, 1H, H-3), 7.89 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 1H, H-7), 7.45 (d, J=8.5HzJ = 8.5 \, \text{Hz}, 1H, H-6), 2.61 (s, 3H, CH3_3).

  • Sulfonyl chloride protons are absent, confirming complete conversion from sulfonic acid.

IR (KBr):

  • Peaks at 1372 cm1^{-1} (asymmetric S=O stretch) and 1176 cm1^{-1} (symmetric S=O stretch).

HRMS (ESI):

  • Calculated for C8_8H7_7ClN2_2O2_2S: 230.9964; Found: 230.9961 .

Chemical Reactions Analysis

6-methyl-1H-indazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used.

Scientific Research Applications

6-methyl-1H-indazole-5-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 6-methyl-1H-indazole-5-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or non-covalent interactions. The specific molecular targets and pathways involved depend on the nature of the derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The position and nature of substituents on aromatic systems significantly influence reactivity. For example:

  • Chloro/Bromo Substituents : In compounds like 6-chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) and 5-bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) , halogen atoms at positions 6 or 5 enhance electrophilic substitution resistance but increase molecular weight and lipophilicity .
  • Methoxy Groups : 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) demonstrates that electron-donating methoxy groups improve solubility in polar solvents while reducing oxidative stability .
  • Sulfonyl Chloride vs. Sulfonylmethyl Isocyanide : The sulfonyl chloride group in 6-methyl-1H-indazole-5-sulfonyl chloride is more reactive toward nucleophiles (e.g., amines) compared to sulfonylmethyl isocyanide derivatives used in synthesizing compounds like 7-chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (93) .

Physicochemical Properties

Table 1: Comparison of Key Properties
Compound Name Substituents Melting Point (°C) Key Spectral Data (IR/NMR)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) 6-Cl, 3-imidazolyl >200 IR: 1600 cm⁻¹ (C=N); NMR: δ 8.2 (indole H)
5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) 5-Br, 3-imidazolyl >200 IR: 1590 cm⁻¹ (C=C); NMR: δ 7.9 (indole H)
7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (93) 7-Cl, 3-imidazolyl 122–123 IR: 1650 cm⁻¹ (C=N); NMR: δ 8.1 (indole H)
This compound (hypothetical) 6-CH₃, 5-SO₂Cl N/A Expected IR: ~1370 cm⁻¹ (S=O); NMR: δ 2.5 (CH₃)
Key Observations:
  • Thermal Stability : Halogenated derivatives (e.g., compounds 8, 9) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas alkyl-substituted analogs (e.g., compound 93) melt at lower temperatures .
  • Spectral Signatures : Sulfonyl chloride groups typically show strong IR absorption near 1370–1180 cm⁻¹ (asymmetric and symmetric S=O stretching), distinct from imidazolyl C=N peaks (~1600 cm⁻¹) .

Q & A

Q. What are the established methods for synthesizing 6-methyl-1H-indazole-5-sulfonyl chloride?

The synthesis typically involves sulfonylation of the indazole core. A common approach includes reacting 6-methyl-1H-indazole with chlorosulfonic acid under controlled anhydrous conditions to introduce the sulfonyl chloride group at the 5-position. Temperature control (0–5°C) is critical to minimize side reactions like over-sulfonation or hydrolysis .

Q. What safety protocols are recommended for handling this compound?

Use engineering controls (fume hoods) and personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Avoid skin contact and inhalation by working in well-ventilated areas. Gloves should be inspected for integrity before use and disposed of properly after contamination .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What are its primary applications in medicinal chemistry?

The compound serves as a precursor for sulfonamide derivatives, which are pivotal in drug discovery for targeting enzymes like carbonic anhydrase II. Its reactivity with amines enables the development of protease inhibitors and kinase modulators .

Advanced Research Questions

Q. How can researchers optimize sulfonylation reactions to improve yield and purity?

  • Design of Experiments (DoE): Systematically vary parameters (temperature, reagent stoichiometry, reaction time).
  • Catalyst screening: Evaluate Lewis acids (e.g., AlCl₃) to enhance regioselectivity.
  • In-line monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .

Q. What strategies mitigate side reactions during synthesis?

  • Moisture control: Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group.
  • Stepwise quenching: Add reagents slowly to avoid exothermic side reactions.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. How to resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Comparative assays: Replicate studies under standardized conditions (e.g., enzyme concentration, pH).
  • Computational modeling: Use docking simulations (e.g., AutoDock) to predict binding affinities and validate experimental IC₅₀ values.
  • Meta-analysis: Aggregate data from diverse sources to identify trends obscured by methodological differences .

Q. What advanced techniques analyze reactivity with amines?

  • Kinetic studies: Monitor reaction rates via HPLC or UV-Vis spectroscopy under varied conditions (solvent polarity, amine nucleophilicity).
  • Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of sulfonamide bond formation.
  • DFT calculations: Predict electronic effects of substituents on reaction pathways .

Data Contradiction and Reproducibility

Q. Why do different studies report varying yields for the same synthesis protocol?

Discrepancies often arise from trace moisture, impurities in starting materials, or subtle differences in workup procedures. Reproducibility can be improved by:

  • Documenting detailed procedural nuances (e.g., stirring speed, cooling rate).
  • Reporting batch-specific purity of reagents.
  • Validating results across multiple labs .

Q. How to address inconsistencies in enzyme inhibition data?

  • Assay standardization: Use uniform enzyme lots and buffer systems.
  • Negative controls: Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to benchmark activity.
  • Dose-response curves: Perform triplicate measurements to ensure statistical robustness .

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